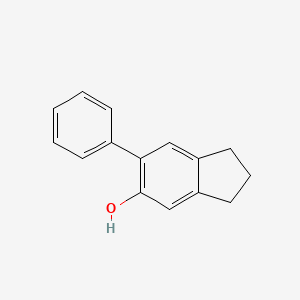

6-Phenyl-2,3-dihydro-1H-inden-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-phenyl-2,3-dihydro-1H-inden-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c16-15-10-13-8-4-7-12(13)9-14(15)11-5-2-1-3-6-11/h1-3,5-6,9-10,16H,4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHHOFDDXJNSAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2C1)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity Profiles of 6 Phenyl 2,3 Dihydro 1h Inden 5 Ol

Reactions Involving the Hydroxyl Functional Group

The phenolic hydroxyl group is a primary site of reactivity in 6-Phenyl-2,3-dihydro-1H-inden-5-ol, readily participating in reactions typical of phenols.

Alkylation and Acylation Reactions

The hydroxyl group of this compound can be readily alkylated to form the corresponding ether. This transformation is typically achieved by treating the indenol with an alkylating agent, such as an alkyl halide or a dialkyl sulfate, in the presence of a base. The base, commonly sodium hydride or a carbonate, deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the electrophilic alkylating agent. nih.gov

Similarly, acylation to form the corresponding ester can be accomplished by reacting the indenol with an acylating agent like an acid chloride or an acid anhydride. This reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the acidic byproduct (e.g., HCl) and to activate the acylating agent.

Table 1: Representative Alkylation and Acylation Reactions

| Reaction Type | Reagents | Product Type |

| Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., NaH) | 5-Methoxy-6-phenyl-2,3-dihydro-1H-indene |

| Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | 6-Phenyl-2,3-dihydro-1H-inden-5-yl acetate (B1210297) |

Oxidation Reactions of Indenols

The phenolic hydroxyl group of this compound is susceptible to oxidation. The outcome of the oxidation depends on the oxidant used and the reaction conditions. Mild oxidizing agents may lead to the formation of quinone-type structures, a reaction observed in other 5-hydroxyindoles. nih.gov Stronger oxidizing agents could potentially lead to cleavage of the aromatic ring. The presence of the electron-donating phenyl group at the 6-position may influence the regioselectivity of the oxidation.

Reactions of the Dihydroindene Ring System

The dihydroindene ring system, particularly the benzene (B151609) ring, can undergo several transformations.

Aromatic Substitution Patterns

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating effects of the hydroxyl group and the alkyl portion of the dihydroindene ring. The hydroxyl group is a powerful ortho-, para-director. In this specific molecule, the positions ortho and para to the hydroxyl group are C4 and C6 (already substituted with a phenyl group). Therefore, electrophilic substitution is most likely to occur at the C4 and C7 positions. The phenyl group at C6 will also influence the substitution pattern, though its directing effect is generally weaker than that of the hydroxyl group. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific regioselectivity would be influenced by the steric hindrance posed by the existing substituents and the nature of the electrophile. masterorganicchemistry.com

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-6-phenyl-2,3-dihydro-1H-inden-5-ol and/or 7-Nitro-6-phenyl-2,3-dihydro-1H-inden-5-ol |

| Bromination | Br₂/FeBr₃ | 4-Bromo-6-phenyl-2,3-dihydro-1H-inden-5-ol and/or 7-Bromo-6-phenyl-2,3-dihydro-1H-inden-5-ol |

Ring Transformations

While less common, the dihydroindene ring system can undergo transformations under specific conditions. For instance, strong oxidation can lead to the cleavage of the aromatic or the five-membered ring. Dehydrogenation of the five-membered ring to form the corresponding indene (B144670) derivative is a plausible transformation, which could be achieved using various dehydrogenating agents. Such transformations have been observed in related dihydropyridazinone systems. researchgate.net

Stereoselective Reactions and Chiral Derivatization

The 2,3-dihydro-1H-indene core of the molecule is prochiral. Reactions that introduce a new stereocenter can potentially proceed with stereoselectivity. For instance, if a chiral center is introduced at C1 or C2, diastereomers could be formed. The use of chiral reagents or catalysts can induce enantioselectivity in such reactions.

Stereoselective synthesis is a cornerstone of modern organic chemistry, aiming for the preferential formation of one stereoisomer over others. masterorganicchemistry.com While specific examples for this compound are not documented, general principles of asymmetric synthesis can be applied. For example, asymmetric reduction of a potential ketone precursor at C1 could lead to a chiral alcohol. Similarly, stereoselective alkylation or other modifications of the five-membered ring could be achieved using chiral auxiliaries or catalysts. The development of stereoselective methods is crucial for the synthesis of enantiomerically pure compounds, which is often a requirement in medicinal chemistry and materials science. msu.eduwiley-vch.de

Enantioselective Synthesis Approaches

The enantioselective synthesis of chiral indanols, such as this compound, often involves the asymmetric reduction of a prochiral precursor, typically a substituted indanone. Various catalytic systems have been developed to achieve high enantioselectivity in these transformations.

One prominent method is the rhodium-catalyzed asymmetric intramolecular 1,4-addition . This approach has been successfully applied to the synthesis of chiral 3-aryl-1-indanones, which are direct precursors to the corresponding indanols. organic-chemistry.org In a typical reaction, a chalcone (B49325) derivative bearing a pinacolborane group undergoes cyclization in the presence of a rhodium catalyst and a chiral phosphine (B1218219) ligand, such as MonoPhos. organic-chemistry.org This method provides access to enantioenriched 3-aryl-1-indanone derivatives in high yields and with excellent enantioselectivities. organic-chemistry.org The subsequent reduction of the ketone would yield the desired chiral indanol.

Another powerful technique is the palladium-catalyzed asymmetric reductive-Heck reaction . This intramolecular cyclization has been developed for the synthesis of enantiomerically enriched 3-substituted indanones. acs.orgacs.org The reaction typically employs a palladium acetate catalyst with a chiral bisphosphine ligand like (R)-BINAP. acs.org Depending on the base used, this method can afford either the 3-substituted indanone or the corresponding α-exo-methylene indanone, which can be further manipulated to produce the desired chiral indanol. acs.org

Asymmetric transfer hydrogenation (ATH) of prochiral indanones represents another efficient route to chiral indanols. rsc.org This method utilizes a hydrogen source, often a formic acid/triethylamine mixture, and a chiral transition metal catalyst. For instance, ruthenium catalysts like (R,R)- or (S,S)-Ts-DENEB have demonstrated high efficiency and stereoselectivity in the reduction of 3-substituted-1-indanones. rsc.org This process can proceed via a kinetic resolution or a dynamic kinetic resolution, leading to the formation of cis-3-arylindanols with high diastereomeric and enantiomeric excess. rsc.orgresearchgate.net

The table below summarizes key aspects of these enantioselective synthesis approaches for precursors to chiral indanols.

| Method | Catalyst System | Precursor Type | Key Features |

| Rhodium-Catalyzed Asymmetric 1,4-Addition | Rh(I) / Chiral Monophosphine Ligand (e.g., MonoPhos) | Pinacolborane Chalcone Derivatives | High yields and excellent enantioselectivities for 3-aryl-1-indanones. organic-chemistry.org |

| Palladium-Catalyzed Asymmetric Reductive-Heck | Pd(OAc)₂ / Chiral Bisphosphine Ligand (e.g., (R)-BINAP) | 2'-Halogenated or Sulfonated Aryl α,β-Unsaturated Ketones | Access to enantiomerically enriched 3-substituted indanones. acs.orgacs.org |

| Asymmetric Transfer Hydrogenation (ATH) | Ru or Rh / Chiral Ligand (e.g., (R,R)-Ts-DENEB) | Substituted Indanones | Produces chiral indanols with high diastereomeric and enantiomeric excess. rsc.orgresearchgate.net |

Enzymatic Kinetic Resolution in Dihydroindenol Chemistry

Enzymatic kinetic resolution (EKR) is a widely employed and highly effective method for separating enantiomers of racemic alcohols, including those with the dihydroindenol scaffold. This technique relies on the stereoselective catalysis of an enzymatic reaction, typically acylation or hydrolysis, where one enantiomer reacts at a significantly higher rate than the other.

Lipases are the most common class of enzymes used for the kinetic resolution of chiral alcohols due to their broad substrate tolerance, high enantioselectivity, and stability in organic solvents. Commercially available lipases such as Candida antarctica lipase (B570770) A (CAL-A) and B (CAL-B), and Pseudomonas cepacia lipase (PCL) have been successfully used in the resolution of various cyclic and aromatic alcohols.

The most common strategy for the kinetic resolution of a racemic dihydroindenol is the enantioselective acylation (or transesterification). In this process, the racemic alcohol is treated with an acyl donor, such as vinyl acetate, in the presence of a lipase. The enzyme selectively acylates one enantiomer, leaving the other unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be separated.

For example, the kinetic resolution of tertiary benzyl (B1604629) bicyclic alcohols, including 1-methyl-2,3-dihydro-1H-inden-1-ol, has been achieved using Candida antarctica lipase A (CAL-A). rsc.org Studies have shown that the choice of acyl donor and solvent can significantly impact the conversion and enantioselectivity of the reaction. rsc.org

The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. A high E-value (typically >100) is indicative of an excellent resolution, allowing for the isolation of both the product and the remaining substrate with high enantiomeric excess (ee).

The table below presents a summary of lipases commonly used in the kinetic resolution of chiral alcohols and their typical applications.

| Enzyme | Common Source | Typical Reaction | Acyl Donor |

| Candida antarctica Lipase A (CAL-A) | Fungal | Acylation/Transesterification | Vinyl acetate, Isopropenyl acetate |

| Candida antarctica Lipase B (CAL-B) | Fungal | Acylation/Transesterification, Hydrolysis | Vinyl acetate, Acetic anhydride |

| Pseudomonas cepacia Lipase (PCL) | Bacterial | Acylation/Transesterification | Vinyl acetate |

| Pseudomonas fluorescens Lipase | Bacterial | Acylation/Transesterification, Hydrolysis | Vinyl acetate |

Spectroscopic and Advanced Analytical Characterization Techniques for 6 Phenyl 2,3 Dihydro 1h Inden 5 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic compounds by providing information about the chemical environment of individual atoms. For 6-Phenyl-2,3-dihydro-1H-inden-5-ol, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques would be employed to map out its proton and carbon frameworks.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, including shielding and deshielding effects from nearby functional groups. libretexts.orglibretexts.org

The protons can be categorized into three main regions: the aromatic protons of the indane and phenyl rings, the aliphatic protons of the dihydroindenyl moiety, and the phenolic hydroxyl proton.

Aromatic Protons: Protons on the two aromatic rings would typically resonate in the downfield region, approximately between 6.5 and 8.0 ppm, due to the ring current effect. libretexts.orglibretexts.org The specific substitution pattern would lead to a complex splitting pattern. The protons on the phenyl ring would likely appear as a multiplet, while the two protons on the indane's benzene (B151609) ring would present as distinct signals, influenced by the hydroxyl and phenyl substituents.

Aliphatic Protons: The protons of the five-membered ring of the indane structure are expected to appear in the upfield region compared to the aromatic protons. The two methylene (B1212753) groups (-CH₂-) at positions 2 and 3 would likely produce complex multiplets due to spin-spin coupling with each other. Their chemical shifts are anticipated to be in the range of 2.0 to 3.5 ppm. cdnsciencepub.comchemistrysteps.com

Phenolic Proton: The hydroxyl (-OH) proton is expected to appear as a broad singlet. libretexts.orgdocbrown.info Its chemical shift can vary significantly, typically between 4.0 and 8.0 ppm, depending on factors such as solvent, concentration, and temperature, due to hydrogen bonding. libretexts.orgnih.gov This peak can be identified by a "D₂O shake," where the addition of deuterium (B1214612) oxide to the NMR sample results in the disappearance of the -OH signal. libretexts.org

Expected ¹H NMR Data Table:

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic (Phenyl and Indane rings) | 6.5 - 8.0 | Multiplet (m) |

| Aliphatic (-CH₂- at C2 and C3) | 2.0 - 3.5 | Multiplet (m) |

| Phenolic (-OH) | 4.0 - 8.0 | Broad Singlet (br s) |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.

Aromatic Carbons: The carbons of the two benzene rings are expected to resonate in the downfield region of the spectrum, typically between 110 and 160 ppm. nih.govlibretexts.org The carbon atom attached to the hydroxyl group (C5) would be significantly deshielded and is expected to appear at the lower end of this range, around 150-155 ppm. libretexts.orgdocbrown.info The carbon atoms at the junction of the two rings (C3a and C7a) and the carbon attached to the phenyl group (C6) would also show distinct chemical shifts. The substitution on the benzene ring affects the chemical shifts of the ortho, para, and meta carbons in predictable ways. nih.govresearchgate.netrsc.org

Aliphatic Carbons: The sp³-hybridized carbons of the five-membered ring (C1, C2, and C3) would appear in the upfield region of the spectrum, generally between 20 and 40 ppm. cdnsciencepub.com

Expected ¹³C NMR Data Table:

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-OH) | 150 - 155 |

| Aromatic (other) | 110 - 150 |

| Aliphatic (-CH₂-) | 20 - 40 |

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in establishing the connectivity between protons within a molecule. longdom.org A ¹H-¹H COSY spectrum of this compound would display cross-peaks between protons that are coupled to each other, typically through two or three bonds. libretexts.orgceitec.cz

Expected Correlations: Strong cross-peaks would be expected between the adjacent protons in the five-membered ring, confirming the -CH₂-CH₂-CH₂- connectivity. Correlations would also be observed between the aromatic protons on each ring, helping to assign their relative positions. huji.ac.ilresearchgate.net Long-range couplings (over four or five bonds) might also be visible, providing further structural insights. huji.ac.il The COSY spectrum would be crucial in differentiating between the protons on the phenyl ring and those on the indane's aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. libretexts.orgfiveable.me This precision allows for the unambiguous determination of a compound's molecular formula. algimed.com For this compound, with a molecular formula of C₁₅H₁₄O, HRMS would be used to confirm this composition. By comparing the experimentally measured exact mass with the calculated theoretical mass, the molecular formula can be validated with a high degree of confidence. youtube.com

Expected HRMS Data Table:

| Molecular Formula | Calculated Exact Mass (m/z) | Expected Observation |

|---|---|---|

| C₁₅H₁₄O | 210.1045 | [M+H]⁺ at 211.1123 |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of a sample and confirming the identity of its components.

Upon introduction into the mass spectrometer, this compound would undergo ionization, typically by electron impact (EI), leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule.

Expected Fragmentation: Aromatic alcohols, like the subject compound, generally show a prominent molecular ion peak due to the stability of the aromatic system. whitman.eduwhitman.edu Common fragmentation pathways for alcohols include the loss of a water molecule ([M-18]) and alpha-cleavage. whitman.edulibretexts.orgtutorchase.com For this compound, fragmentation of the indane ring and cleavage of the phenyl group are also expected, leading to characteristic fragment ions that can help to piece together the structure of the original molecule. nih.govscirp.orgyoutube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various wavelengths, a unique spectral fingerprint of the compound is obtained. For this compound, the IR spectrum reveals characteristic absorption bands that confirm the presence of its key functional moieties.

The IR spectrum of an organic molecule is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). libretexts.org The functional group region is particularly useful for identifying specific bonds and functional groups.

Key functional groups in this compound include the hydroxyl (-OH) group, the aromatic phenyl ring, and the dihydroinden scaffold which contains both sp² and sp³ hybridized carbon atoms. The presence of these groups gives rise to distinct peaks in the IR spectrum.

A broad and intense absorption band is typically observed in the region of 3650-3400 cm⁻¹ for the O-H stretching vibration of the hydroxyl group. libretexts.org The aromatic C-H stretching vibrations of the phenyl ring and the benzene ring of the indan (B1671822) system appear in the range of 3100-3000 cm⁻¹. vscht.cz The aliphatic C-H stretching vibrations of the dihydroindenyl group are expected to show strong absorptions between 2960 and 2850 cm⁻¹. libretexts.org

Furthermore, the C=C stretching vibrations within the aromatic rings give rise to characteristic absorptions in the 1600-1450 cm⁻¹ region. pressbooks.pub The C-O stretching vibration of the phenolic hydroxyl group typically appears as a strong band in the 1260-1000 cm⁻¹ range. The specific positions of these bands can provide further insights into the molecular structure and bonding.

Table 1: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3650 - 3400 (broad, intense) |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Aliphatic C-H | C-H Stretch | 2960 - 2850 |

| Aromatic C=C | C=C Stretch | 1600 - 1450 |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, thereby establishing the absolute configuration of chiral molecules. ijirset.com For a chiral compound like this compound, which can exist as enantiomers, X-ray crystallography provides unambiguous proof of its stereochemistry.

In the context of this compound, a successful single-crystal X-ray diffraction analysis would not only confirm the connectivity of the atoms but also elucidate the spatial orientation of the phenyl group and the hydroxyl group relative to the dihydroinden core. This is crucial for assigning the correct R or S configuration to the chiral centers within the molecule. The stability of the crystal structure is often reinforced by various intermolecular interactions, such as hydrogen bonding and π-π stacking. ijirset.comnih.gov

Chromatographic Techniques for Purity and Separation

Chromatographic methods are fundamental for assessing the purity of this compound and for separating it from reaction byproducts or its enantiomers.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique widely used to monitor the progress of chemical reactions. sigmaaldrich.com By spotting the reaction mixture on a TLC plate at different time intervals, it is possible to qualitatively observe the consumption of reactants and the formation of products. youtube.com

In the synthesis of this compound, TLC can be employed to track the conversion of starting materials. orgsyn.org A suitable solvent system (mobile phase) is chosen to achieve good separation between the starting materials, intermediates, and the final product on the stationary phase (typically silica (B1680970) gel). sigmaaldrich.comorgsyn.org The spots are visualized under UV light or by using a staining agent. orgsyn.org The relative positions of the spots, characterized by their retention factor (Rf) values, indicate the progress of the reaction. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product signify the completion of the reaction. youtube.com

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. nih.gov For chiral compounds like this compound, chiral HPLC is the method of choice for determining enantiomeric purity. nih.gov

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. nih.gov This differential interaction leads to a separation of the enantiomers, resulting in two distinct peaks in the chromatogram. The area under each peak is proportional to the concentration of the corresponding enantiomer, allowing for the determination of the enantiomeric excess (ee) of the sample.

The development of a robust HPLC method involves the careful selection of the chiral column and the mobile phase to achieve optimal resolution between the enantiomeric peaks. nih.govnih.gov This analytical method is crucial for quality control in the synthesis of enantiomerically pure this compound.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

Computational and Theoretical Studies on 6 Phenyl 2,3 Dihydro 1h Inden 5 Ol

Molecular Structure and Conformation Analysis

The three-dimensional arrangement of atoms in 6-Phenyl-2,3-dihydro-1H-inden-5-ol is fundamental to its chemical behavior. Computational methods, particularly molecular mechanics and quantum chemical calculations, are employed to determine the most stable conformations of the molecule. These calculations explore the potential energy surface by systematically rotating the single bonds, specifically the C-C bond connecting the phenyl ring to the indane core and the bonds within the five-membered dihydroindene ring.

The analysis typically reveals that the molecule adopts a conformation that minimizes steric hindrance between the phenyl group and the indane moiety. The five-membered ring of the 2,3-dihydro-1H-indene structure is not perfectly planar and can exist in various envelope or twist conformations. The phenyl substituent at the 6-position introduces additional rotational freedom, leading to multiple low-energy conformers. The relative energies of these conformers are calculated to identify the global minimum energy structure, which is the most populated conformation under standard conditions. sciforum.net

Table 1: Key Structural Parameters of this compound (Predicted)

| Parameter | Description | Predicted Value |

| C-C bond length (inter-ring) | The distance between the carbon atom of the indane ring and the attached phenyl ring. | ~1.49 Å |

| C-O bond length | The distance between the carbon atom of the indane ring and the hydroxyl oxygen. | ~1.37 Å |

| Dihedral Angle (C-C-C-C) | The angle defining the twist of the phenyl group relative to the indane plane. | Varies with conformation |

| Ring Puckering Parameters | Quantify the non-planar nature of the five-membered ring. | Dependent on conformation |

Electronic Structure and Frontier Molecular Orbitals

The electronic structure of this compound dictates its reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory is a key computational tool used to understand this aspect. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.

The HOMO represents the orbital from which an electron is most likely to be donated, indicating the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, reflecting the molecule's electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. masterorganicchemistry.comchadsprep.com

For this compound, the HOMO is typically localized on the electron-rich phenol (B47542) and phenyl rings, particularly on the π-systems. The LUMO, on the other hand, is often distributed over the aromatic systems as well, representing the anti-bonding π* orbitals. masterorganicchemistry.comchadsprep.com

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| HOMO | (Calculated Value) | Indicates regions of high electron density, prone to electrophilic attack. |

| LUMO | (Calculated Value) | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | (Calculated Value) | Correlates with chemical reactivity and stability. researchgate.net |

Reaction Mechanism Studies

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving this compound.

Density Functional Theory (DFT) Calculations for Transition States and Energetics

Density Functional Theory (DFT) is a widely used computational method to study reaction mechanisms. scispace.com By applying DFT, researchers can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and its structure provides critical information about the bond-making and bond-breaking processes.

For reactions involving this compound, such as electrophilic substitution on the aromatic rings or reactions at the hydroxyl group, DFT calculations can determine the activation energies. nih.govresearchgate.net These calculated energies help in predicting the feasibility and rate of a reaction under different conditions.

Exploration of Regioselectivity and Stereoselectivity via Computational Models

Many reactions can potentially yield multiple products (regioisomers or stereoisomers). Computational models are invaluable for predicting and explaining the observed selectivity. In the case of this compound, electrophilic aromatic substitution is a key reaction type. Computational analysis of the transition state energies for substitution at different positions on the aromatic rings can predict the most likely product. nih.govmonash.edu This is often correlated with the calculated charge distribution and the energies of the sigma complexes (Wheland intermediates).

Similarly, if reactions create new stereocenters, computational modeling can predict the stereochemical outcome. nih.gov By calculating the energies of the diastereomeric transition states, the model can determine which stereoisomer is favored, providing insights into the stereoselectivity of the reaction.

Spectroscopic Property Prediction (e.g., IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. scispace.com These frequencies correspond to the stretching and bending modes of the various bonds (e.g., O-H, C-H, C=C, C-O). The calculated IR spectrum can aid in the interpretation of experimental spectra, allowing for the assignment of specific absorption bands to particular molecular vibrations. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. scispace.comscience-softcon.de These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, typically π→π* and n→π* transitions associated with the aromatic rings and the hydroxyl group. researchgate.net

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Corresponding Molecular Motion/Transition |

| IR | ~3600 cm⁻¹ | O-H stretch |

| IR | ~3100-3000 cm⁻¹ | Aromatic C-H stretch |

| IR | ~2950-2850 cm⁻¹ | Aliphatic C-H stretch |

| IR | ~1600, 1500 cm⁻¹ | Aromatic C=C stretch |

| UV-Vis | λmax ~270-290 nm | π→π* transition of the phenyl and phenol rings |

Quantum Structure-Activity Relationship (QSAR) Modeling (focused on molecular descriptors, not biological outcomes)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to a specific activity. nih.gov In the context of computational chemistry and without focusing on biological outcomes, QSAR studies for this compound would involve the calculation of various molecular descriptors. These descriptors are numerical values that quantify different aspects of the molecule's structure and electronic properties. researchgate.net

The process involves:

Generation of Molecular Descriptors: A wide range of descriptors are calculated for this compound and its analogs. These can be categorized as:

Constitutional descriptors: Molecular weight, number of atoms, etc. nih.gov

Topological descriptors: Connectivity indices that describe the branching of the molecule.

Geometrical descriptors: Molecular surface area, volume, etc.

Quantum-chemical descriptors: HOMO/LUMO energies, dipole moment, partial atomic charges, etc. semanticscholar.org

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates a set of descriptors with a particular property (e.g., a physicochemical property or a computationally predicted reactivity parameter). nih.gov

This approach allows for the in-silico screening of virtual libraries of related compounds to predict their properties without the need for synthesis and experimental testing. jmchemsci.com

Table 4: Examples of Molecular Descriptors for QSAR Modeling of this compound

| Descriptor Class | Example Descriptor | Information Encoded |

| Constitutional | Molecular Weight | Size of the molecule |

| Topological | Zagreb Index | Degree of branching in the molecular skeleton |

| Geometrical | Solvent Accessible Surface Area (SASA) | Molecular shape and size |

| Quantum-Chemical | Dipole Moment | Polarity of the molecule |

| Quantum-Chemical | HOMO Energy | Electron-donating ability |

Derivatives and Analogues of 6 Phenyl 2,3 Dihydro 1h Inden 5 Ol

Synthesis of Substituted Indene (B144670) and Dihydroindene Derivatives

The creation of substituted indene and dihydroindene derivatives represents a significant area of chemical synthesis, aimed at producing novel compounds with potentially improved or altered properties. A range of synthetic methodologies has been established to attach various functional groups to the indene or dihydroindene backbone.

A prevalent strategy is the application of palladium-catalyzed cross-coupling reactions, which facilitate the introduction of aryl or other moieties at specific locations on the indene ring system. Another key method is the Nazarov cyclization, an acid-catalyzed process that constructs the five-membered ring of the indene system, allowing for the incorporation of diverse substituents. beilstein-archives.org Research has also concentrated on the functionalization of the dihydroindene core itself, for example, through the nickel-catalyzed intramolecular hydroacylation to produce 2,3-dihydro-1H-inden-1-one derivatives. tandfonline.com

Furthermore, efficient protocols have been developed for synthesizing highly functionalized indenes from intermediates like bicyclic β-hydroxyesters. tandfonline.combohrium.com These methods often involve steps such as acetylation followed by displacement reactions using organocuprates. tandfonline.combohrium.com Silver-catalyzed annulative coupling of secondary benzyl (B1604629) alcohols with internal alkynes has also emerged as a direct route to 1,2,3-substituted indene derivatives under mild conditions. oup.comoup.com Multi-component reactions have provided a pathway to dihydroindenone derivatives in good to high yields without the need for a catalyst. tandfonline.com

| Derivative Type | Synthetic Method | Key Features of Method |

|---|---|---|

| Multi-substituted Indenes | Nazarov Cyclization of Aryl Vinyl Ketones | Two-step methodology involving nucleophilic addition followed by electrocyclization with BF3·Et2O. beilstein-archives.org |

| Functionalized Indene Esters | Organocuprate addition to Allyl Acetates | A two-step process starting from indenols, involving acetylation and subsequent reaction with Grignard reagents and LiCuBr2. tandfonline.combohrium.com |

| 1,2,3-Substituted Indenes | Silver-Catalyzed Annulative Coupling | Direct coupling of secondary benzyl alcohols and internal alkynes, offering high selectivity for 1:1 coupling products. oup.comoup.com |

| Dihydroindenone Derivatives | One-Pot, Multi-Component Reaction | Catalyst-free reaction of amines, trichloroacetonitrile, ninhydrin, and 2-hydroxy-1,4-naphthoquinone. tandfonline.com |

| 2,3-dihydro-1H-indene derivatives | Multi-step synthesis | A novel class of chiral derivatives were designed and synthesized. researchgate.net |

Structure-Activity Relationship (SAR) Studies on Dihydroindenol Scaffolds (molecular level, not clinical)

Structure-activity relationship (SAR) studies are fundamental to understanding how structural modifications to the dihydroindenol scaffold affect its interaction with biological targets at the molecular level. These investigations involve the systematic alteration of the molecule's structure and the subsequent evaluation of its activity.

For scaffolds related to 6-phenyl-2,3-dihydro-1H-inden-5-ol, SAR studies have provided critical insights. The positioning and chemical nature of substituents on both the indane and the phenyl rings are pivotal in determining the molecule's biological interactions. For instance, in a series of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives, the nature and position of substituents on the phenyl ring were found to be critical for their cardiotonic effects. nih.gov

Key SAR findings for related scaffolds include:

Substitution on Aromatic Rings: The introduction of specific groups, such as trifluoromethyl, on aromatic rings can be well-tolerated by target enzymes and influence activity. nih.gov In some cases, electron-withdrawing groups on a phenyl ring enhance the biological potency of the compounds. mdpi.com

Core Structure Modification: The core scaffold itself is a determinant of activity. For example, employing a 2,7-diaminofluorene (B165470) or 2,7-diaminocarbazole core can lead to potent compounds, but also raises concerns about mutagenicity, which can be mitigated by appropriate substitutions at other positions. nih.gov

| Structural Modification | Observed Effect on Molecular Interaction/Activity | Context/Scaffold |

|---|---|---|

| Merging linker into the ring A | Alters distance between aromatic rings, significantly impacting antiproliferative activity. nih.gov | Dihydro-1H-indene analogues as tubulin polymerization inhibitors. nih.gov |

| Substitution on the phenyl ring | Introduction of dichloro and amino-methyl groups led to a clear cardiotonic effect. nih.gov | 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. nih.gov |

| Substitution with trifluoromethyl groups | Generally well-tolerated by target enzymes at ortho and para positions. nih.gov | Benzothiazole-phenyl analogues as dual sEH/FAAH inhibitors. nih.gov |

| Alkyl substitution at C9 or N9 position | Mitigates mutagenicity associated with the core amine structure. nih.gov | 2,7-diaminofluorene and 2,7-diaminocarbazole derivatives. nih.gov |

| Introduction of an indole (B1671886) ring | Maintained antiproliferative activities to some extent. nih.gov | 4,5,6-trimethoxy-2,3-dihydro-1H-indene. nih.gov |

Design and Synthesis of Chiral Analogues

The 2,3-dihydro-1H-inden-5-ol framework contains stereocenters, allowing it to exist as multiple stereoisomers. The design and synthesis of specific chiral analogues are therefore essential to probe the stereochemical requirements for biological activity, as different enantiomers or diastereomers can have markedly different interactions with chiral biological targets.

Asymmetric synthesis is the key to accessing enantiomerically pure or enriched chiral analogues. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or the resolution of racemic mixtures. For example, a novel class of chiral 2,3-dihydro-1H-indene derivatives has been designed and synthesized to act as melatonergic ligands. researchgate.net

An efficient approach to creating chiral molecules involves copper-catalyzed cross-coupling reactions that can construct chiral α-alkynyl α-hydroxy motifs under mild conditions. nih.gov The synthesis of the requisite chiral precursors, such as chiral α-hydroxy α-stannanes, can be achieved through asymmetric stannylation. nih.gov The resolution of racemic mixtures, for instance of alcohols like (±) 1-phenyl-2-(1H-pyrazol-1-yl)ethan-1-ol, can be successfully performed using chiral resolving agents to separate the enantiomers. mdpi.com

| Chiral Synthesis Approach | Description | Key Outcome |

|---|---|---|

| Asymmetric Stannylation and Cross-Coupling | Involves asymmetric stannylation of an aldehyde to form a chiral α-hydroxy α-stannane, followed by a copper-catalyzed cross-coupling reaction. nih.gov | Efficient construction of chiral α-alkynyl α-hydroxy motifs. nih.gov |

| Resolution of Racemic Alcohols | Separation of enantiomers of a racemic alcohol using a chiral resolving agent like (+)-(1S)- or (−)-(1R)-CSA. mdpi.com | Successful resolution and isolation of individual enantiomers. mdpi.com |

| Design from Chiral Scaffolds | Synthesis of novel classes of derivatives based on a chiral 2,3-dihydro-1H-indene scaffold. researchgate.net | Creation of specific chiral ligands for biological targets. researchgate.net |

Advanced Research Applications and Potential Domains Excluding Clinical/safety/dosage

Applications as Synthetic Intermediates

The molecular architecture of 6-Phenyl-2,3-dihydro-1H-inden-5-ol, featuring a fused bicyclic system with both phenolic and phenyl substituents, positions it as a valuable, albeit underexplored, intermediate in organic synthesis.

Building Blocks for Complex Organic Synthesis

The di-substituted indane skeleton of this compound offers a rigid scaffold that can be strategically elaborated to construct more complex molecular frameworks. The presence of a hydroxyl group and a phenyl ring provides two distinct points for chemical modification. The phenolic hydroxyl group can be readily converted into a variety of other functional groups, such as ethers, esters, and triflates, thereby enabling a range of coupling reactions. The phenyl group, while less reactive, can undergo electrophilic substitution reactions under specific conditions, allowing for the introduction of additional functionalities.

The dihydroindenyl core is a structural feature found in some biologically active molecules and natural products. Therefore, this compound could serve as a starting material for the synthesis of analogs of these compounds, facilitating structure-activity relationship (SAR) studies.

Precursors for Specialized Chemical Compounds (e.g., Dyes, Pigments)

The chromophoric system arising from the conjugation between the phenyl ring and the indane nucleus suggests a potential application of this compound derivatives as precursors for dyes and pigments. Modification of the electronic properties of the molecule, for instance, by introducing electron-donating or electron-withdrawing groups on the phenyl ring or by extending the conjugation, could lead to the development of novel colorants. The phenolic hydroxyl group is a key handle for such modifications, allowing for the attachment of auxochromic groups that can influence the color and intensity of the resulting dye.

Material Science Applications

The unique combination of a rigid, planar-like core and reactive functional groups in this compound makes it an interesting candidate for exploration in material science.

Integration into Polymer Matrices for Enhanced Properties

The phenolic hydroxyl group of this compound allows for its potential incorporation into polymer backbones or as a pendant group. As a monomer or co-monomer in polymerization reactions, it could impart specific properties to the resulting polymers. For example, the rigid indane structure could enhance the thermal stability and mechanical strength of the polymer. The phenyl group could contribute to increased refractive index or improved solubility in organic solvents. Furthermore, the inherent UV-absorbing properties of the aromatic rings might provide a degree of UV protection to the polymer matrix.

Ligand Precursors for Catalysis (e.g., Metallocene Systems)

The indane scaffold is a well-known component of ligands used in catalysis, particularly in the field of metallocene chemistry. The cyclopentadienyl (B1206354) (Cp) ligand, a cornerstone of metallocene catalysts, can be derived from indene (B144670). While this compound is not an indene itself, it can be envisioned as a precursor to substituted indenyl ligands. Dehydrogenation of the dihydroindene ring system, followed by functional group manipulation of the hydroxyl group, could lead to novel ligands for metallocene and other transition metal catalysts. The presence of the phenyl group could influence the steric and electronic environment of the resulting metal complex, potentially leading to catalysts with unique reactivity and selectivity in various organic transformations.

In Vitro Biological Activity Investigations (Mechanistic Studies Only)

It is crucial to emphasize that the following discussion is purely hypothetical and based on structural analogy, as no specific in vitro biological activity studies on this compound have been reported in the available literature. Any investigation in this area would be at the nascent, mechanistic level.

The phenolic and biphenyl-like structural elements of this compound are present in various compounds with known biological activities. For instance, many phenolic compounds exhibit antioxidant properties due to their ability to scavenge free radicals. The hydroxyl group on the aromatic ring can donate a hydrogen atom to neutralize reactive oxygen species. Mechanistic in vitro studies could, therefore, be designed to investigate the potential radical scavenging activity of this compound using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Antioxidant Activity and Radical Scavenging Mechanisms

The phenolic hydroxyl group present in the structure of this compound is a key determinant of its theoretical antioxidant potential. Phenolic compounds are well-established antioxidants that can neutralize harmful free radicals through various mechanisms, thereby mitigating oxidative stress, a process implicated in numerous chronic diseases. mdpi.com The primary mechanism involves the donation of a hydrogen atom from the hydroxyl group to a free radical, which stabilizes the radical and terminates the oxidative chain reaction. The resulting phenoxyl radical is often stabilized by resonance, which delocalizes the unpaired electron across the aromatic ring, making it less reactive.

Studies on related phenolic compounds have demonstrated significant antioxidant capacity. For instance, the antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one has been shown to inhibit lipid peroxidation effectively. nih.gov Another study on 2-(3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles also highlighted their significant antioxidant capacity. researchgate.net While direct experimental data for this compound is not yet available, the presence of the phenolic moiety strongly suggests its capability to act as a radical scavenger. The phenyl substituent on the indane ring may further influence this activity by modifying the electronic properties of the molecule.

Table 1: Antioxidant Activity of Structurally Related Phenolic Compounds

| Compound/Class | Antioxidant Assay | Key Findings | Reference |

| 3-methyl-1-phenyl-2-pyrazolin-5-one | Inhibition of lipid peroxidation | Efficiently inhibited aerobic oxidation of phosphatidylcholine liposomal membranes. | nih.gov |

| 2-(3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles | ORAC (Oxygen Radical Absorbance Capacity) | Demonstrated significant antioxidant capacity. | researchgate.net |

| (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogs | DPPH, ABTS, ROS scavenging | Compounds with catechol structures showed strong antioxidant activity. | mdpi.com |

Antimicrobial Efficacy in Laboratory Settings

The investigation of novel antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant pathogens. Phytochemicals and synthetic compounds with phenolic and heterocyclic structures have often exhibited promising antimicrobial properties. mdpi.com The antimicrobial potential of this compound, while not yet directly evaluated, can be inferred from studies on analogous structures.

For instance, research on prenylated phenylpropanoids found in green propolis has shown strong to moderate in vitro antibacterial activity against a range of oral bacteria. mdpi.com Specifically, plicatin B and its hydrogenated derivative displayed significant inhibitory effects against various Streptococcus species. mdpi.com Similarly, studies on other heterocyclic compounds like 1,2,4-triazol-5-one (B2904161) derivatives have also reported antimicrobial activities against several bacterial and fungal strains. jcsp.org.pkscispace.com These findings suggest that the structural motifs present in this compound could confer antimicrobial efficacy, warranting future laboratory investigations against a panel of pathogenic microorganisms.

Molecular Interactions with Biological Targets (e.g., Tubulin polymerization inhibition, receptor binding affinity)

Recent research has identified dihydro-1H-indene derivatives as a novel class of tubulin polymerization inhibitors, highlighting a significant area of potential application for this compound. Tubulin is a crucial protein involved in microtubule formation, which is essential for cell division. Inhibitors of tubulin polymerization can disrupt this process, leading to cell cycle arrest and apoptosis, making them effective anticancer agents.

A study on a series of 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivatives demonstrated their ability to bind to the colchicine (B1669291) site on tubulin and inhibit its polymerization. nih.gov One of the lead compounds from this series, compound 12d , exhibited potent antiproliferative activities against various cancer cell lines. nih.gov Although this compound was not specifically tested in this study, the shared dihydro-1H-indene core suggests that it could also interact with tubulin. The phenyl and hydroxyl substituents would likely influence the binding affinity and specificity.

Furthermore, a search of chemical databases reveals a derivative containing a 2,3-dihydro-1H-inden-5-yl moiety that has been documented in patent literature, though specific binding data is not publicly detailed. bldpharm.com

Table 2: Antiproliferative Activity of Dihydro-1H-indene Derivatives

| Compound | Cell Line | IC50 (µM) | Key Findings | Reference |

| 12d (a 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivative) | K562 | Not specified, but potent | Binds to the colchicine site of tubulin, inhibits tubulin polymerization. | nih.gov |

| 15a (dimethoxy analog of 12d) | K562 | Lower activity than 12d | Underscores the importance of the trimethoxy substitution for activity. | nih.gov |

| 15b (4-hydroxy-3-methoxyphenyl analog of 12d) | K562 | Lower activity than 12d | Highlights the role of specific substitutions on the core structure. | nih.gov |

In Vitro Cellular Pathway Modulation (e.g., cell cycle arrest, apoptosis induction)

Consistent with the inhibition of tubulin polymerization, dihydro-1H-indene derivatives have been shown to modulate cellular pathways related to cell proliferation and death. The aforementioned study on 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivatives found that the lead compound 12d induced cell cycle arrest at the G2/M phase and stimulated apoptosis in cancer cells. nih.gov This is a hallmark of compounds that interfere with microtubule dynamics.

Similarly, other classes of compounds with different structural scaffolds, such as pyrazoline derivatives, have also been reported to cause cell cycle arrest and induce apoptosis in leukemia cell lines. nih.gov These compounds were found to trigger the intrinsic apoptosis pathway, characterized by mitochondrial damage. nih.gov While direct evidence for this compound is lacking, its structural similarity to known tubulin inhibitors strongly suggests that it could exert similar effects on cell cycle progression and apoptosis, making it a candidate for further investigation in cancer research.

Impurities and Metabolites in Synthetic Processes

The synthesis of this compound and related indane derivatives can potentially lead to the formation of various impurities. The specific impurities would depend on the synthetic route employed, starting materials, and reaction conditions. For instance, in multi-step syntheses involving Friedel-Crafts reactions, common in the preparation of indane skeletons, regioisomers can be a significant impurity. researchgate.net Incomplete reactions could leave starting materials or intermediate products in the final mixture. Side reactions, such as over-alkylation or unexpected cyclizations, could also generate byproducts.

For example, the synthesis of related pyrrole (B145914) derivatives has been documented to proceed through specific intermediates, and incomplete conversion could lead to their presence as impurities. mdpi.com Similarly, the synthesis of complex heterocyclic systems like dihydrochromeno[2,3-c]pyrrole-3,9-diones, which can be conceptually related to indene systems, involves multiple components and steps where impurities can arise. nih.gov

The metabolic fate of this compound has not been reported. However, based on its structure, potential metabolic pathways in vivo could include phase I reactions such as hydroxylation of the aromatic rings or the aliphatic part of the indane system, catalyzed by cytochrome P450 enzymes. The phenolic hydroxyl group could undergo phase II conjugation reactions, such as glucuronidation or sulfation, to increase water solubility and facilitate excretion.

A comprehensive impurity profile and metabolic study would be essential for the future development of this compound for any potential application.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes for Sustainability and Efficiency

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research on 6-Phenyl-2,3-dihydro-1H-inden-5-ol will likely prioritize the exploration of novel synthetic routes that adhere to the principles of green chemistry.

Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions, hazardous solvents, and the generation of significant waste. A key future direction will be the development of catalytic systems that can facilitate the synthesis of the indenol core with high atom economy. For instance, the use of heterogeneous nanocatalysts, such as copper oxide supported on activated carbon, has shown promise in the synthesis of other heterocyclic compounds and could be adapted for the production of this compound. nih.gov These catalysts offer the advantages of easy separation and recyclability, contributing to a more sustainable process. nih.gov

Furthermore, the use of greener solvents like PEG-400 or even solvent-free reaction conditions should be investigated to minimize the environmental impact of the synthesis. nih.gov Techniques such as microwave-assisted and ultrasound-assisted synthesis could also be employed to enhance reaction rates and reduce energy consumption. nih.govresearchgate.net These emerging technologies have demonstrated success in the extraction and synthesis of other bioactive compounds and could prove beneficial for the efficient production of this compound. nih.govresearchgate.net

Advanced Spectroscopic Probing of Reaction Intermediates

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic protocols and controlling product selectivity. Advanced spectroscopic techniques offer powerful tools to probe the transient intermediates formed during the synthesis of this compound.

Future research should employ a range of modern spectroscopic methods to gain detailed insights into the reaction pathways. southampton.ac.uk Techniques such as time-resolved UV-Vis and fluorescence spectroscopy can be utilized to monitor the formation and decay of electronic excited states and reactive intermediates in real-time. southampton.ac.uk Vibrational spectroscopies, including in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy, can provide structural information about the intermediates and transition states involved in the bond-forming and bond-breaking processes. southampton.ac.uk

Moreover, advanced nuclear magnetic resonance (NMR) techniques, such as diffusion-ordered spectroscopy (DOSY) and reaction monitoring using flow NMR, can help to identify and characterize the various species present in the reaction mixture. By combining these experimental techniques, researchers can construct a comprehensive picture of the reaction mechanism, which is essential for the rational design of more efficient and selective synthetic routes.

Deeper Computational Mechanistic Elucidation

In conjunction with experimental studies, computational chemistry provides an invaluable tool for elucidating reaction mechanisms at a molecular level. youtube.com Future research on this compound should leverage the power of computational modeling to gain a deeper understanding of its synthesis and reactivity.

Density Functional Theory (DFT) calculations can be employed to map out the potential energy surface of the reaction, identifying the transition state structures and calculating the activation barriers for different possible pathways. youtube.com This information can help to explain the observed regioselectivity and stereoselectivity of the synthesis and guide the development of catalysts that favor the desired reaction outcome.

Furthermore, molecular dynamics (MD) simulations can be used to study the role of the solvent and other reaction conditions on the reaction mechanism. By simulating the behavior of the reactants, intermediates, and catalysts in a realistic environment, researchers can gain insights into the dynamic processes that govern the reaction. The integration of computational and experimental approaches will be key to unraveling the intricate details of the chemistry of this compound.

Exploration of New Applications in Emerging Technologies

While the current applications of this compound are not extensively documented, its unique chemical structure suggests potential for use in a variety of emerging technologies. Future research should focus on exploring these untapped possibilities.

The phenolic hydroxyl group and the phenyl substituent on the indane scaffold provide sites for further functionalization, opening the door to the creation of a library of derivatives with diverse properties. These derivatives could be screened for a range of biological activities. For instance, related phenyl-substituted heterocyclic compounds have shown promise as antimicrobial and antitumor agents. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing enantiomerically pure 6-Phenyl-2,3-dihydro-1H-inden-5-ol?

- Methodological Answer : Enantioselective synthesis can be achieved via enzymatic kinetic resolution. For example, lipases like Chromobacterium viscosum (CVL) catalyze regioselective hydrolysis of diesters (e.g., 1-dipentanoate derivatives) to yield enantiopure monoesters. This method demonstrates high enantioselectivity (E = 48) and regioselectivity (38:1), enabling isolation of (S)- and (R)-enantiomers with >99% ee . Key steps include:

- Substrate Design : Introduce ester groups at sterically distinct positions to exploit enzyme selectivity.

- Reaction Monitoring : Use chiral HPLC or polarimetry to track enantiomeric excess.

- Purification : Chromatographic separation of monoesters followed by hydrolysis to the final alcohol.

Q. How can the physicochemical properties (e.g., solubility, melting point) of this compound be experimentally determined?

- Methodological Answer :

- Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min under inert gas .

- Solubility : Perform shake-flask experiments in solvents (e.g., DMSO, ethanol, water) at 25°C, followed by UV-Vis spectrophotometry or HPLC quantification .

- Stability : Store the compound at 2–8°C in amber vials under nitrogen to prevent oxidation and hygroscopic degradation .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound derivatives?

- Methodological Answer :

- NMR : Use , , and COSY NMR to resolve diastereotopic protons and confirm substitution patterns. For example, coupling constants in NMR distinguish axial/equatorial protons in the dihydroindenyl system .

- X-ray Crystallography : Resolve absolute configurations of enantiomers via single-crystal analysis. Supramolecular interactions (e.g., π–π stacking) can stabilize crystal lattices, aiding data collection .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular formula and detects fragmentation patterns for functional group identification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or stereochemical outcomes for this compound derivatives?

- Methodological Answer :

- Comparative Analysis : Replicate reported protocols under controlled conditions (e.g., inert atmosphere, standardized reagents) to isolate variables like moisture sensitivity .

- Computational Modeling : Use DFT calculations (e.g., Gaussian09) to predict reaction pathways and stereochemical preferences. Transition state energies may explain discrepancies in enantioselectivity .

- Byproduct Identification : Employ LC-MS or GC-MS to detect side products (e.g., over-oxidized or dimerized species) that reduce yields .

Q. What strategies optimize the stability of this compound under varying experimental conditions (e.g., acidic/basic media)?

- Methodological Answer :

- pH Stability Studies : Conduct accelerated degradation tests in buffered solutions (pH 1–13) at 40°C. Monitor degradation via HPLC and identify products (e.g., quinone formation under oxidative conditions) .

- Light Sensitivity : Expose samples to UV/visible light (300–800 nm) and assess photodegradation using UV-Vis spectroscopy. Use amber glassware for light-sensitive reactions .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures and recommend storage limits (e.g., <30°C) .

Q. How can computational methods predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions between the compound and catalytic sites (e.g., enzymes or metal complexes) .

- Reactivity Descriptors : Calculate Fukui indices or molecular electrostatic potentials (MEPs) to identify nucleophilic/electrophilic regions .

- MD Simulations : Simulate solvent effects (e.g., in DMSO or water) to predict solubility and aggregation behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.